molecular formula C20H20N6O7 B10944424 methyl 5-({2-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({2-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B10944424
M. Wt: 456.4 g/mol
InChI Key: SJSOSCARYZCLCU-XKZIYDEJSA-N
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Description

METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a variety of functional groups, including a nitro group, a triazole ring, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the nitro group, and the esterification to form the furoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more easily scaled up compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE can undergo a variety of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the triazole ring could yield a variety of substituted triazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitro and triazole groups.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE: Similar compounds include other nitro-triazole derivatives and furoate esters.

Uniqueness

The uniqueness of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H20N6O7

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 5-[[2-[(Z)-C-methyl-N-[3-(3-nitro-1,2,4-triazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C20H20N6O7/c1-13(22-23-18(27)9-10-25-12-21-20(24-25)26(29)30)15-5-3-4-6-16(15)32-11-14-7-8-17(33-14)19(28)31-2/h3-8,12H,9-11H2,1-2H3,(H,23,27)/b22-13-

InChI Key

SJSOSCARYZCLCU-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C=NC(=N1)[N+](=O)[O-])/C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC

Canonical SMILES

CC(=NNC(=O)CCN1C=NC(=N1)[N+](=O)[O-])C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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